Isoquinoline-1,3(2H,4H)-dione
Overview
Description
Isoquinoline-1,3(2H,4H)-dione compounds have attracted extensive attention from synthetic chemists in recent years . The aim is to find simple, mild, green, and efficient synthetic methods .
Synthesis Analysis
There are diverse range of synthetic methods for Isoquinoline-1,3(2H,4H)-dione. These methods employ acryloyl benzamides as key substrates to furnish isoquinoline-1,3-diones using different radical precursors, such as those containing carbon, sulphur, phosphorus, nitrogen, silicon and bromine . A highly enantioselective aza-Friedel–Crafts reaction of structurally new ketimines with indoles and pyrrole is developed by using a chiral phosphoric acid as the catalyst . This protocol enables the first enantioselective synthesis of isoquinoline-1,3(2H,4H)-dione derivatives in good to excellent yields .Molecular Structure Analysis
Isoquinoline-1,3(2H,4H)-dione compounds have been studied using 3D-QSAR methods . The bioactive conformation of template compound was obtained by performing molecular docking into the ATP binding site of the homology model of CDK4 .Chemical Reactions Analysis
Isoquinoline-1,3(2H,4H)-dione compounds are synthesized using a radical cascade reaction . A highly enantioselective aza-Friedel–Crafts reaction of structurally new ketimines with indoles and pyrrole is also used .Scientific Research Applications
1. Synthesis Methods
Isoquinoline-1,3(2H,4H)-dione compounds have garnered significant attention for their synthesis. Researchers have focused on developing simple, mild, green, and efficient methods. Various synthetic approaches using acryloyl benzamides as key substrates have been explored, utilizing radical precursors containing elements like carbon, sulfur, phosphorus, nitrogen, silicon, and bromine (Niu & Xia, 2022). Another synthesis method involves decarbonylative coupling of N-alkyl-N-methacryloylbenzamides and aliphatic aldehydes under metal-free conditions, offering a complementary approach to generate alkyl-substituted isoquinoline-1,3(2H,4H)-diones (Pan, Chen & Yu, 2017).
2. Antitumor Potential
A series of isoquinoline-1,3(2H,4H)-dione derivatives have shown promise as potential antitumor agents. These compounds inhibit cyclin-dependent kinase 4 (CDK4) more than CDK2 and CDK1. Specific substituents on the isoquinoline-1,3-dione core enhance this inhibitory activity (Tsou et al., 2009). Additionally, some isoquinoline-1,3(2H,4H)-diones, particularly those with specific aryl substitutions, have displayed cytotoxic activities against various cancer cell lines and inhibited tumor growth in vivo (Kang et al., 2014).
3. HIV-1 Inhibition
Isoquinoline-1,3(2H,4H)-diones, specifically 2-hydroxyisoquinoline-1,3(2H,4H)-dione and its derivatives, have been identified as inhibitors of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. These compounds show potential as antiviral agents against HIV-1 (Billamboz et al., 2011).
4. Fluorescent Emitters
Benzoisoquinoline-1,3-dione has been applied as an electron acceptor in donor-acceptor type thermally activated delayed fluorescent (TADF) emitters. These emitters, with modifications, have shown potential for high quantum efficiency in red TADF devices (Yun & Lee, 2017).
5. Enantioselective Synthesis
Isoquinoline-1,3(2H,4H)-dione derivatives have been synthesized enantioselectively using a chiral phosphoric acid-catalyzed aza-Friedel-Crafts reaction, achieving high yields and excellent enantioselectivity. This represents a significant advancement in the enantioselective synthesis of these compounds (You et al., 2019).
properties
IUPAC Name |
4H-isoquinoline-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-5-6-3-1-2-4-7(6)9(12)10-8/h1-4H,5H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNQEODJYRGEJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325194 | |
Record name | Isoquinoline-1,3(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline-1,3(2H,4H)-dione | |
CAS RN |
4456-77-3 | |
Record name | 1,3(2H,4H)-Isoquinolinedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004456773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Homophthalimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409146 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isoquinoline-1,3(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3(2H,4H)-ISOQUINOLINEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36C8TUT4R4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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